molecular formula C14H10O3S B084078 2-Anthracenesulfonic acid CAS No. 15100-53-5

2-Anthracenesulfonic acid

Cat. No.: B084078
CAS No.: 15100-53-5
M. Wt: 258.29 g/mol
InChI Key: IPQGOTUZADECCY-UHFFFAOYSA-N
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Description

2-Anthracenesulfonic acid, also known as Anthraquinone-2-sulfonic acid, is a chemical compound with the linear formula C14H9NaO3S . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H9NaO3S . It has a molecular weight of 280.28 .

Scientific Research Applications

  • Photodimerization of Anthracene Derivatives : 2-Anthracenesulfonate is known to undergo regio- and stereoselective photodimerization in aqueous solutions, particularly in the presence of cyclodextrins. This reaction is crucial for understanding the interaction and reactivity of anthracene derivatives in various conditions (Tamaki, Kokubu, & Ichimura, 1987).

  • Fluorescence Properties in Solution and Solid State : Studies have shown that anthracenemethyl-(methylamino)propanesulfonic acid, a derivative of 2-anthracenesulfonic acid, can express fluorescence properties in both solution and solid-state. This is attributed to the self-PET (photo-induced electron transfer) suppression by intramolecular proton transfer, which is significant for applications in fluorescence sensing and imaging (Ooyama, Sugino, & Ohshita, 2017).

  • Sensing Applications : Anthracene derivatives like this compound have been used in the development of highly-sensitive fluorescence sensors. For example, anthracene–boronic acid ester was developed as a fluorescence PET sensor for detecting trace amounts of water in various solvents (Ooyama, Furue, Uenaka, & Ohshita, 2014).

  • Energy Storage Applications : In the field of energy storage, derivatives of this compound, such as anthraquinone-2-sulfonic acid, have been considered for large-scale energy storage applications. Their chemical tunability and rapid redox kinetics make them suitable for use in aqueous quinone-bromide redox flow batteries (Gerhardt et al., 2016).

  • Catalysis : Sulfonic acid-functionalized anthracene-derived polymers have been developed for use in catalysis. These materials show significant catalytic activity in reactions like the acetalization of bio-glycerol, important for producing value-added chemicals in an environmentally friendly manner (Kundu et al., 2017).

  • Detection of DNA : Anthraquinone derivatives, including sulfonate salts like this compound, have been utilized in electrochemical techniques for the detection of DNA. This application is significant in the field of biochemistry and molecular biology (Batchelor‐McAuley, Li, Dapin, & Compton, 2010).

Safety and Hazards

2-Anthracenesulfonic acid should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Properties

IUPAC Name

anthracene-2-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3S/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h1-9H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPQGOTUZADECCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30164689
Record name 2-Anthracenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15100-53-5
Record name 2-Anthracenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015100535
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Anthracenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30164689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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